molecular formula C18H23N5OS B11571061 azepan-1-yl(3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone

azepan-1-yl(3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone

Cat. No.: B11571061
M. Wt: 357.5 g/mol
InChI Key: LGTDAIHMXCJEBS-UHFFFAOYSA-N
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Description

1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Preparation Methods

The synthesis of 1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE involves several synthetic routes. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction forms the triazole ring on the thiadiazole scaffold. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity.

Comparison with Similar Compounds

Similar compounds to 1-{3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE include other triazolothiadiazine derivatives. These compounds share the triazole-thiadiazine core but differ in their substituents, leading to variations in their pharmacological profiles . Examples of similar compounds are:

These compounds highlight the versatility and potential of the triazolothiadiazine scaffold in drug design and development.

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

azepan-1-yl-(3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone

InChI

InChI=1S/C18H23N5OS/c1-13-19-20-18-23(13)21-15(14-9-5-4-6-10-14)16(25-18)17(24)22-11-7-2-3-8-12-22/h4-6,9-10,15-16,21H,2-3,7-8,11-12H2,1H3

InChI Key

LGTDAIHMXCJEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCCC3)C4=CC=CC=C4

Origin of Product

United States

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